molecular formula C11H13N3 B010808 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine CAS No. 110422-95-2

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine

Cat. No.: B010808
CAS No.: 110422-95-2
M. Wt: 187.24 g/mol
InChI Key: KDDITOVEJPNECU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine is a bicyclic heterocyclic compound featuring a fused naphthalene-imidazole core with partial saturation in the naphthalene ring system. Its molecular formula is C₁₁H₁₃N₃, and it is structurally characterized by a hydrogenated naphthalene moiety linked to an imidazole ring bearing a primary amine group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of hybrid molecules targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to its rigid bicyclic scaffold and hydrogen-bonding capabilities . Derivatives of this compound often exhibit enhanced pharmacokinetic properties, such as improved metabolic stability, compared to non-hydrogenated analogs .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDITOVEJPNECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903492
Record name NoName_4168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetralone Derivatives as Precursors

The foundational approach to 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine begins with tetralone derivatives. In a method analogous to PMC studies, tetralone 1 undergoes reductive amination with N-propylamine under acidic conditions to yield secondary amine 2 (Scheme 1). Chiral resolution using 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide ensures enantiomeric purity, critical for pharmacological applications. Subsequent N-alkylation with ethyl bromoacetate in acetonitrile and K2CO3 produces ester 3 , which is nitrated regioselectively at the 7-position using fuming HNO3 to form nitro derivative 4 . Reduction of 4 with H2/Pd-C followed by acetylation yields aniline 5 , a pivotal intermediate for imidazole ring formation.

Imidazole Ring Construction via Cyclodesulfurization

Cyclization of aniline 5 into the imidazole core employs thiourea intermediates. As demonstrated in Nature’s photocatalyst-free protocol, o-phenylenediamine derivatives react with isothiocyanates to form thioureas, which undergo visible light-mediated cyclodesulfurization. Applying this to tetralin systems, 5 is treated with CS2 and KOH to generate imidazole-2-thione 10b , while 1,1′-carbonyldiimidazole yields imidazol-2-one 10c . These methods avoid toxic solvents, leveraging aqueous media and ambient conditions for scalability.

Catalytic Hydrogenation and Protective Group Chemistry

Boc-Protection for Amine Stabilization

A critical challenge in synthesizing this compound is preventing over-reduction and byproduct formation during hydrogenation. The CN103664849A patent addresses this via Boc-protection: tetralin-derived nitrile II undergoes catalytic hydrogenation with Raney Ni and tert-butyl dicarbonate to form Boc-protected amine III (Table 1). This step suppresses secondary and tertiary amine byproducts, achieving quantitative yields. Subsequent deprotection with HCl or trifluoroacetic acid releases the primary amine I with 85–95% efficiency.

Table 1: Optimization of Boc-Protection and Deprotection Conditions

StepCatalystSolventTemperature (°C)Yield (%)Purity (%)
Boc-ProtectionRaney NiMeOH25100>99
DeprotectionHClEtOH208595
DeprotectionTFADCM309595

Pd-Catalyzed Dehydrogenative Condensation

Pd/Al2O3 catalyzes dehydrogenative condensation between urea and diols to form imidazolones, as shown in Riunet UPF studies. For tetralin systems, this method converts N,N′-dicyclohexylurea and 3-butene-1,2-diol into imidazolone intermediates via dual dehydrogenation and condensation steps. The initial dehydrogenation rate (76.6%/h) far exceeds the condensation rate, necessitating precise stoichiometric control to avoid kinetic bottlenecks.

Visible Light-Mediated Cyclization

Radical Pathways in Imidazole Formation

The Nature study highlights a radical mechanism for benzimidazole synthesis, applicable to tetralin analogs. o-Aminophenyl thiourea 5 undergoes deprotonation to thiolate a , which reacts with singlet oxygen to form thiyl radical b . Coupling with superoxide yields peroxysulfur intermediate c , which cyclizes to release SO4^2− and form the imidazole. Light-on/off experiments confirm radical involvement, with radical scavengers like TEMPO suppressing yields by 80%.

One-Pot Synthesis Advantages

Combining N-substitution, thiourea formation, and cyclodesulfurization in one pot enhances efficiency. Gram-scale reactions demonstrate 92% yield under ambient conditions, avoiding costly photocatalysts. For tetralin systems, this approach reduces purification steps and improves atom economy.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Reductive amination (PMC) and Boc-protection (CN103664849A) offer high yields (>90%) but require multi-step sequences. In contrast, visible light-mediated methods achieve comparable yields in one pot, though substrate scope limitations exist. Pd-catalyzed routes excel in dehydrogenative steps but demand rigorous oxygen control.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine exhibit promising antimicrobial properties. For instance, compounds with similar imidazole frameworks have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds related to this compound. For example, a synthesized derivative was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that these compounds could inhibit cancer cell proliferation effectively, showing IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Alpha-Adrenergic Receptor Modulation
The compound has also been investigated for its ability to selectively interact with alpha-adrenergic receptors. A specific derivative was identified as a potent full agonist with high selectivity for the alpha-1A receptor subtype. This selectivity is particularly relevant for developing treatments for conditions like benign prostatic hyperplasia (BPH), where targeted receptor modulation can lead to improved therapeutic outcomes without significant side effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the Imidazole Ring : Starting from readily available naphthalene derivatives and applying cyclization techniques to introduce the imidazole moiety.
  • Functionalization : Subsequent steps often involve introducing amine groups through nucleophilic substitutions or reductive amination processes.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
This compoundAntimicrobialS. aureusMIC = 5.19 µM
5-FluorouracilAnticancerVarious Cancer Cell LinesIC50 = 7.69 µM
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-1-yl]methanesulfonamideAlpha-1A AgonistAlpha-Adrenergic ReceptorsPotent Agonist

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Ethyl group (e.g., N-Ethyl-1H-naphtho[2,3-d]imidazol-2-amine) increases lipophilicity, as evidenced by its higher melting point (235–238°C vs. ~100°C for tetrahydro derivatives) .
  • Halogenation (e.g., 6,7-dichloro derivative) improves target binding via halogen bonds, correlating with antiviral activity .

Biological Activity : Tramazoline’s tetrahydronaphthalenyl group enables selective α-adrenergic receptor agonism, whereas hybrid derivatives with arylpiperazine moieties (e.g., compound 10d in ) show affinity for dopamine and serotonin receptors .

Key Findings:

  • Hybrid derivatives (e.g., 10d ) achieve high yields (81%) via piperazine coupling, suggesting efficient amine-alkylation strategies .
  • Microwave-assisted synthesis reduces reaction times for ethyl-substituted analogs .

Spectroscopic and Analytical Data

Compound NMR Shifts (δ, ppm) IR Bands (cm⁻¹) Notable Features Reference
This compound derivatives Aromatic protons: 6.83–7.97; NH₂: 5.58–5.80 N/A Oxalate salt formation (mp 101–103°C)
N-Ethyl-1H-naphtho[2,3-d]imidazol-2-amine Ethyl group: δ 1.20 (t, CH₃), 3.36–3.41 (m, CH₂) 3420 (NH), 1655 (C=N stretch) High purity (ESI-MS: 212.09 [MH]⁺)
Tramazoline Tetrahydronaphthalenyl protons: δ 6.38–7.04 N/A Distinctive imino group resonance

Biological Activity

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant studies and data.

  • Molecular Formula: C₁₁H₁₂N₂
  • Molecular Weight: 172.226 g/mol
  • CAS Number: 116866-63-8
  • LogP: 2.4417 (indicating moderate lipophilicity) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the naphthoimidazole scaffold. For instance:

  • Cell Line Studies: In vitro assays demonstrated that derivatives of naphthoimidazole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). The mechanisms involved include induction of apoptosis and disruption of mitochondrial function .
  • Mechanistic Insights: Research indicates that these compounds can activate pathways leading to DNA damage and cell cycle arrest. For example, a study reported that certain naphthoimidazole derivatives caused DNA fragmentation and increased levels of reactive oxygen species (ROS), contributing to their cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Broad Spectrum Efficacy: Compounds based on this scaffold have shown activity against a range of pathogens, including bacteria and fungi. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans with promising results .
  • Mechanism of Action: The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Neuroprotective Effects

Emerging research suggests that naphthoimidazole derivatives may possess neuroprotective properties:

  • Neuroprotection in Models: In animal models of neurodegeneration, these compounds demonstrated the ability to reduce neuronal cell death and improve cognitive function. This effect is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .
  • Potential Applications: Given their neuroprotective effects, these compounds could be investigated further for therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against MCF-7, HTC116, A596; mechanisms include apoptosis induction.
AntimicrobialEffective against Staphylococcus aureus and Candida albicans; disrupts cell membranes.
NeuroprotectiveReduces neuronal death in models; potential for treating neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of naphthoimidazole derivatives for their anticancer activity using MTT assays. The results indicated that several compounds had IC50 values below 10 µM against MCF-7 cells, demonstrating potent anticancer effects .

Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of a naphthoimidazole derivative resulted in improved memory performance on the Morris water maze test compared to controls. The compound also reduced levels of amyloid-beta plaques in brain tissue .

Q & A

Q. What established synthetic protocols are used for 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine?

The compound is synthesized via cyclization of 2,3-diaminonaphthalene derivatives with carbonyl-containing reagents. For example, describes reacting 2,3-diaminonaphthalene with formic acid to form the imidazole core. Post-reaction purification involves pH adjustment (e.g., acetic acid neutralization to pH 5–6) and crystallization from ethanol or methanol . Similar protocols in use oxidative cyclization with lead(IV) tetraacetate to form tetrazolium intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : For aromatic proton identification (e.g., δ 7.14–7.35 ppm in ) and carbon environment analysis .
  • IR spectroscopy : Detects NH stretches (3420–3265 cm⁻¹ in ) and CN groups (2218 cm⁻¹ in ) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 347 in ) and fragmentation patterns .
  • Elemental analysis : Validates purity via C, H, N, and S percentages .

Q. What purification strategies are effective for isolating this compound?

Common methods include:

  • pH-controlled crystallization : Adjusting to pH 5–6 with acetic acid () .
  • Solvent recrystallization : Using ethanol or methanol () .
  • Column chromatography : For polar byproducts in complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

Systematic parameter variation is key:

  • Temperature : Reflux (e.g., 2 h at 100°C in ) vs. room temperature .
  • Solvent polarity : Acetic acid (polar) vs. dry acetone (less polar) in .
  • Stoichiometry : Molar ratios of reagents (e.g., 1:1.05 for aldehyde in ) . achieved 71% yield using triethylorthoformate under reflux, while obtained 63% with ammonium isothiocyanate in acetone .

Q. What strategies resolve spectral data discrepancies in complex heterocycles?

Advanced approaches include:

  • Multi-nuclear NMR : ²D-COSY or ¹⁵N NMR to resolve overlapping signals .
  • High-resolution MS : Differentiate isobaric fragments (e.g., m/z 347 vs. 333 in and ) .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra . Discrepancies in NH proton signals (e.g., δ 9.85 ppm in vs. δ 7.35 ppm in ) may require variable-temperature NMR .

Q. How does the tetrahydro modification influence electronic properties compared to non-hydrogenated analogs?

The saturated ring reduces aromatic conjugation, altering electron density. Techniques to assess this include:

  • UV-Vis spectroscopy : Absence of arylazo bands ( ) indicates reduced π-conjugation .
  • Cyclic voltammetry : Measures redox potential shifts due to electronic effects.
  • Computational studies : HOMO-LUMO gap analysis predicts reactivity changes .

Q. What mechanistic insights exist for oxidative cyclization in naphthoimidazole synthesis?

highlights lead(IV) tetraacetate-mediated cyclization of formazans to tetrazolium chlorides. Mechanistic studies involve tracking intermediates via LC-MS and isolating hydrates (e.g., picrates in ) . Reductive splitting with H₂S produces carbohydrazonamides, suggesting radical or ionic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine
Reactant of Route 2
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine

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